

discovery and history of 6-Methyl-2-heptyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methyl-2-heptyne**

Cat. No.: **B1595056**

[Get Quote](#)

6-Methyl-2-heptyne: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-2-heptyne is a chemical compound with the molecular formula C₈H₁₄. While its physicochemical properties and a method for its synthesis are documented, a detailed historical account of its discovery and a clear trajectory of its application, particularly within drug development, remain largely unchronicled in publicly accessible scientific literature. This document provides a comprehensive summary of the available technical data for **6-Methyl-2-heptyne**, including its chemical and physical properties, and known synthetic protocols. The conspicuous absence of this compound in medicinal chemistry literature and documented biological signaling pathways is also noted, suggesting it may be a relatively unexplored molecule in the context of drug discovery.

Introduction

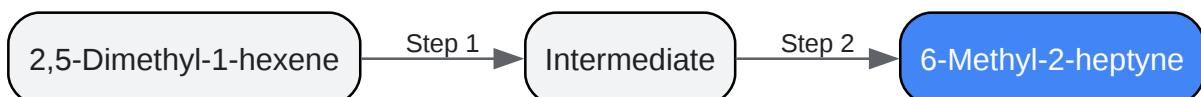
6-Methyl-2-heptyne, also known by its IUPAC name 6-methylhept-2-yne, is an internal alkyne. [1] Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a triple bond between the second and third carbons. This technical guide consolidates the existing knowledge on **6-Methyl-2-heptyne**, focusing on its fundamental chemical and physical characteristics and established synthetic routes. Despite a thorough review of scientific databases and historical chemical literature, specific details regarding the initial discovery and the historical development of this compound are not available. Furthermore, its application in drug development and its interaction with biological signaling pathways are not documented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Methyl-2-heptyne** is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of **6-Methyl-2-heptyne**

Property	Value	Source
Molecular Formula	C8H14	PubChem[1]
Molecular Weight	110.20 g/mol	PubChem[1]
CAS Number	51065-64-6	PubChem[1]
IUPAC Name	6-methylhept-2-yne	PubChem[1]
Canonical SMILES	CC#CCCC(C)C	PubChem
InChI Key	HIEALULIKYDRQN-UHFFFAOYSA-N	PubChem
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Not available	


Synthesis

A known synthetic route for **6-Methyl-2-heptyne** involves a multi-step reaction starting from 2,5-dimethyl-1-hexene.

Experimental Protocol: Synthesis from 2,5-Dimethyl-1-hexene

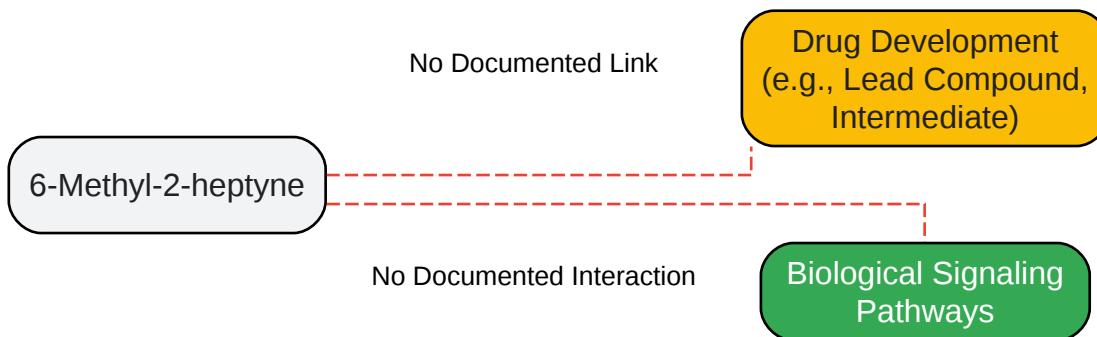
While a detailed, step-by-step experimental protocol with reaction conditions, work-up procedures, and purification methods is not explicitly detailed in the readily available literature,

the general transformation is understood to proceed via the following logical workflow.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **6-Methyl-2-heptyne**.

The specifics of the reagents and conditions for each step are not provided in the currently accessible documentation.


History and Discovery

A comprehensive search of scientific and historical databases did not yield any specific information regarding the discovery of **6-Methyl-2-heptyne**. The individual(s) or research group responsible for its first synthesis, the date of its discovery, and the initial scientific context for its preparation are not documented in the available literature. Early studies on alkylacetylenes are broad, and pinpointing the first mention of this specific isomer is challenging without dedicated historical records.

Applications in Drug Development and Signaling Pathways

There is a notable absence of **6-Methyl-2-heptyne** in the medicinal chemistry and drug development literature. Searches for its biological activity, its use as a scaffold or intermediate in the synthesis of pharmaceuticals, or its interaction with any known biological signaling pathways have not returned any relevant results. This suggests that **6-Methyl-2-heptyne** has not been a significant focus of research in the field of drug discovery.

The following diagram illustrates the current understanding of **6-Methyl-2-heptyne**'s relationship with drug development, which is to say, no established connection has been found.

[Click to download full resolution via product page](#)

Caption: The lack of a documented relationship between **6-Methyl-2-heptyne** and drug development.

Conclusion

6-Methyl-2-heptyne is a structurally defined alkyne with known physicochemical properties and a general synthetic pathway. However, its history, discovery, and application in the field of drug development are not well-documented. For researchers and scientists in drug development, **6-Methyl-2-heptyne** represents a largely unexplored area of chemical space. The absence of this compound in biological and medicinal chemistry literature may indicate a lack of significant biological activity, or it may present an untapped opportunity for future investigation. Further research would be required to determine if this molecule holds any potential as a lead compound, a pharmacological tool, or a synthetic building block in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-2-heptyne | C8H14 | CID 142809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 6-Methyl-2-heptyne]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1595056#discovery-and-history-of-6-methyl-2-heptyne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com